REACTION_CXSMILES
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[Cl-:1].[Cl-].[Cl-].[Al+3].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](Cl)=[O:14])=[CH:8][CH:7]=1.Cl>ClC1C=CC=CC=1>[Cl:1][C:6]1[CH:11]=[CH:10][C:9]([C:13](=[O:14])[CH2:12][C:9]2[CH:10]=[CH:11][C:6]([Cl:5])=[CH:7][CH:8]=2)=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
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|
Quantity
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11.75 g
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Type
|
reactant
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Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(=O)Cl
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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addition
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Type
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EXTRACTION
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Details
|
was then extracted with methylene chloride
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Type
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WASH
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Details
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The organic extracts were washed with 1 N hydrochloric acid, saturated sodium bicarbonate, saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Type
|
CUSTOM
|
Details
|
afforded 16.47 g
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(CC1=CC=C(C=C1)Cl)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |